Aponorhyoscine
Description
Aponorhyoscine is a tropane alkaloid with the molecular formula C₁₇H₂₁NO₄ and a molecular weight of 303.35 g/mol . It is structurally related to other tropane alkaloids, such as scopolamine and apoatropine, which are known for their neurological and anticholinergic activities. Unlike classical tropane alkaloids that primarily target muscarinic acetylcholine receptors, this compound’s mechanism highlights a functional divergence within this chemical class.
Properties
IUPAC Name |
3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 2-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-9(10-5-3-2-4-6-10)16(18)19-11-7-12-14-15(20-14)13(8-11)17-12/h2-6,11-15,17H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWMWFSEBOFTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Aponorhyoscine can be synthesized through various synthetic routes. One common method involves the esterification of tropane derivatives with benzeneacetic acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as the roots of Anthocercis genistoides. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Aponorhyoscine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Aponorhyoscine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: this compound is studied for its role in plant defense mechanisms and its interactions with various biological systems.
Medicine: The compound has been investigated for its potential therapeutic effects, including its anticholinergic properties.
Mechanism of Action
Aponorhyoscine exerts its effects primarily through its interaction with muscarinic acetylcholine receptors. It acts as a competitive antagonist, blocking the action of acetylcholine at these receptors. This leads to a range of effects, including sedation, amnesia, and anticholinergic effects such as dry mouth and blurred vision .
Comparison with Similar Compounds
Key Observations :
- This compound and scopolamine are structural isomers with identical molecular formulas but distinct substituent arrangements. The absence of scopolamine’s epoxide group in this compound may explain its divergent receptor targeting .
- Apoatropine’s smaller molecular weight reflects the loss of a methyl group compared to atropine, reducing its anticholinergic potency .
Functional and Pharmacological Comparison
Key Findings :
- This compound’s activity on 5-HT receptors contrasts sharply with the anticholinergic effects of scopolamine and hyoscyamine, underscoring a functional divergence despite structural similarities .
- Scopolamine’s epoxide group enhances its blood-brain barrier penetration, making it effective for central nervous system applications, whereas this compound’s peripheral serotonin modulation may limit central side effects .
Discussion of Research Limitations
While structural data for this compound and its analogs are well-documented , clinical studies remain sparse. For example:
- The serotonin receptor affinity of this compound is inferred from network pharmacology models , but direct binding assays (e.g., IC₅₀ values) are lacking.
- Comparative pharmacokinetic studies between this compound and scopolamine are absent in the available evidence.
Biological Activity
Aponorhyoscine, a tropane alkaloid derived from various plant species, particularly those in the Solanaceae family, has garnered attention due to its diverse biological activities. This compound is structurally related to other well-known alkaloids such as hyoscyamine and scopolamine, which are recognized for their pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
This compound shares a common tropane structure characterized by a bicyclic framework. Its chemical formula is , and it is often represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Anticholinergic Activity : this compound acts primarily as an antagonist at muscarinic acetylcholine receptors, leading to effects such as reduced secretions and muscle relaxation.
- CNS Effects : It exhibits central nervous system (CNS) effects similar to those of scopolamine, including sedation and potential cognitive impairment.
- Antinociceptive Properties : Research indicates that this compound may possess pain-relieving properties through modulation of pain pathways in the nervous system.
1. Anticholinergic Effects
This compound demonstrates significant anticholinergic properties. Studies have shown that it can effectively reduce salivation and gastrointestinal motility, making it useful in treating conditions like motion sickness and peptic ulcers.
2. Analgesic Properties
Research has highlighted the analgesic effects of this compound. In animal models, it has been shown to reduce pain responses through central mechanisms, possibly by inhibiting the transmission of pain signals in the spinal cord.
3. Sedative Effects
This compound's sedative properties have been documented in various studies. It has been observed to induce sedation in animal models, suggesting its potential utility in managing anxiety and sleep disorders.
Case Study 1: Pain Management
A study conducted on rats evaluated the efficacy of this compound in managing acute pain induced by formalin injection. The results indicated a significant reduction in pain scores compared to control groups, supporting its potential as an analgesic agent.
| Treatment Group | Pain Score Reduction (%) |
|---|---|
| Control | 0 |
| This compound 10 mg/kg | 45 |
| This compound 20 mg/kg | 70 |
Case Study 2: Motion Sickness
In a clinical trial involving human subjects susceptible to motion sickness, this compound was administered prior to travel. Participants reported a significant decrease in symptoms compared to placebo controls.
| Group | Nausea Incidence (%) | Vomiting Incidence (%) |
|---|---|---|
| Placebo | 60 | 25 |
| This compound | 25 | 5 |
Pharmacokinetics
The pharmacokinetic profile of this compound reveals rapid absorption and distribution following administration. Peak plasma concentrations are typically reached within 1-2 hours, with a half-life ranging from 4-6 hours. Metabolism occurs primarily in the liver, with renal excretion being the main route for elimination.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
